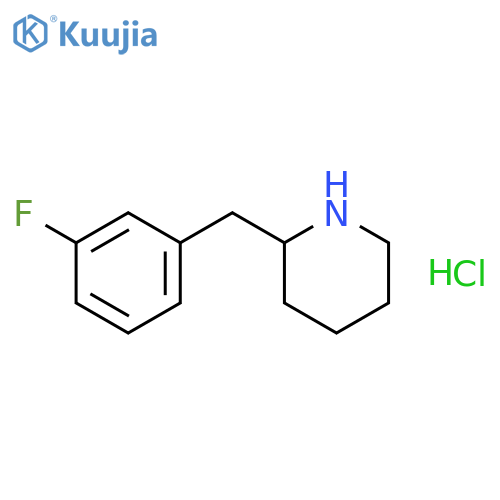Cas no 1172356-91-0 (2-(3-Fluoro-benzyl)-piperidine hydrochloride)

1172356-91-0 structure
商品名:2-(3-Fluoro-benzyl)-piperidine hydrochloride
CAS番号:1172356-91-0
MF:C12H17ClFN
メガワット:229.721485853195
MDL:MFCD08669731
CID:3155063
PubChem ID:17039556
2-(3-Fluoro-benzyl)-piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(3-Fluoro-benzyl)-piperidine hydrochloride
- MFCD08669731
- 1172356-91-0
- AB46066
- 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- 2-(3-Fluorobenzyl)piperidine hydrochloride
- DTXSID30588841
- 2-[(3-FLUOROPHENYL)METHYL]PIPERIDINE HYDROCHLORIDE
- XWB35691
- 2-(3-Fluorobenzyl)piperidinehydrochloride
- 2-[(3-fluorophenyl)methyl]piperidine;hydrochloride
-
- MDL: MFCD08669731
- インチ: InChI=1S/C12H16FN.ClH/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H
- InChIKey: AUBNCLBEYQVQFB-UHFFFAOYSA-N
- ほほえんだ: c1cc(cc(c1)F)CC2CCCCN2.Cl
計算された属性
- せいみつぶんしりょう: 229.1033554Da
- どういたいしつりょう: 229.1033554Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
2-(3-Fluoro-benzyl)-piperidine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Fluoro-benzyl)-piperidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB212930-1 g |
2-(3-Fluorobenzyl)piperidine hydrochloride |
1172356-91-0 | 1g |
€433.00 | 2023-06-23 | ||
| abcr | AB212930-250 mg |
2-(3-Fluorobenzyl)piperidine hydrochloride |
1172356-91-0 | 250mg |
€186.50 | 2023-06-23 | ||
| abcr | AB212930-5 g |
2-(3-Fluorobenzyl)piperidine hydrochloride |
1172356-91-0 | 5g |
€1232.00 | 2023-06-23 | ||
| TRC | F588445-500mg |
2-(3-Fluoro-benzyl)-piperidine Hydrochloride |
1172356-91-0 | 500mg |
$ 340.00 | 2022-06-05 | ||
| abcr | AB212930-100 mg |
2-(3-Fluorobenzyl)piperidine hydrochloride |
1172356-91-0 | 100mg |
€118.50 | 2023-06-23 | ||
| abcr | AB212930-5g |
2-(3-Fluorobenzyl)piperidine hydrochloride; . |
1172356-91-0 | 5g |
€1176.00 | 2025-02-13 | ||
| 1PlusChem | 1P008T2Z-250mg |
2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |
1172356-91-0 | 95% | 250mg |
$115.00 | 2025-02-24 | |
| 1PlusChem | 1P008T2Z-500mg |
2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |
1172356-91-0 | 95% | 500mg |
$176.00 | 2025-02-24 | |
| 1PlusChem | 1P008T2Z-2.5g |
2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |
1172356-91-0 | 95% | 2.5g |
$513.00 | 2025-02-24 | |
| 1PlusChem | 1P008T2Z-100mg |
2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |
1172356-91-0 | 95% | 100mg |
$70.00 | 2025-02-24 |
2-(3-Fluoro-benzyl)-piperidine hydrochloride 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
1172356-91-0 (2-(3-Fluoro-benzyl)-piperidine hydrochloride) 関連製品
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1172356-91-0)2-(3-Fluoro-benzyl)-piperidine hydrochloride

清らかである:99%/99%
はかる:1g/5g
価格 ($):246.0/697.0